3-Hydroxy Bromazepam-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Bromazepam-d4 is a deuterated analog of 3-Hydroxy Bromazepam, a derivative of the benzodiazepine class of compounds. Benzodiazepines are known for their anxiolytic, sedative, and muscle relaxant properties. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and analytical research due to its stability and distinguishable mass spectrometric profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Bromazepam-d4 typically involves the introduction of deuterium atoms into the bromazepam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings to ensure the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy Bromazepam-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the benzodiazepine ring can be reduced to form alcohols.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted benzodiazepines. These derivatives are often used in further research and development of new pharmacological agents .
Scientific Research Applications
3-Hydroxy Bromazepam-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of benzodiazepines.
Medicine: Utilized in the development of new anxiolytic and sedative drugs.
Industry: Applied in the quality control and validation of pharmaceutical products containing bromazepam.
Mechanism of Action
3-Hydroxy Bromazepam-d4, like other benzodiazepines, exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic and sedative effects. The deuterium labeling does not significantly alter the mechanism of action but provides a distinct mass spectrometric profile for analytical purposes .
Comparison with Similar Compounds
Similar Compounds
Bromazepam: The non-deuterated analog with similar pharmacological properties.
Diazepam: Another benzodiazepine with similar anxiolytic and sedative effects.
Lorazepam: Known for its potent anxiolytic properties and shorter half-life compared to bromazepam.
Uniqueness
3-Hydroxy Bromazepam-d4 is unique due to its deuterium labeling, which provides enhanced stability and a distinct mass spectrometric profile. This makes it particularly valuable in pharmacokinetic studies and analytical research, where precise quantification and differentiation from non-deuterated analogs are crucial .
Properties
Molecular Formula |
C14H10BrN3O2 |
---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
7-bromo-3-hydroxy-5-(3,4,5,6-tetradeuteriopyridin-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C14H10BrN3O2/c15-8-4-5-10-9(7-8)12(11-3-1-2-6-16-11)18-14(20)13(19)17-10/h1-7,14,20H,(H,17,19)/i1D,2D,3D,6D |
InChI Key |
URRUSNGCYBXNLO-VTBMLFEUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)[2H])[2H] |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.